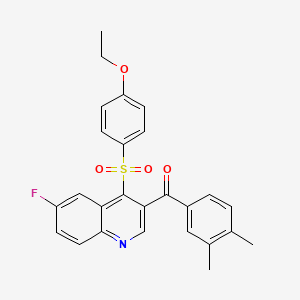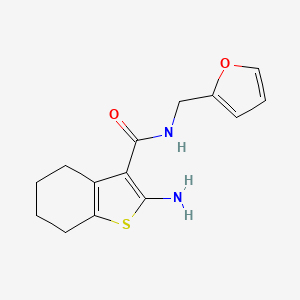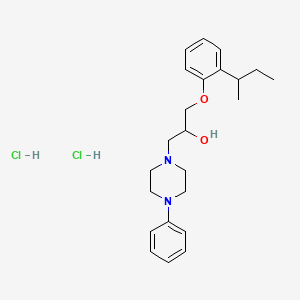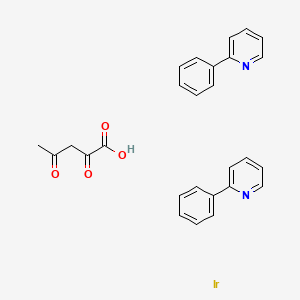
N-Acetylneuraminic Acid Dimer alpha(2-8)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylneuraminic Acid Dimer alpha(2-8) is a compound known for its significant role in various biological processes. It is a dimer formed by the linkage of two N-Acetylneuraminic Acid molecules through an alpha(2-8) glycosidic bond. This compound is a type of sialic acid, which is commonly found on the surface of cells and plays a crucial role in cell-cell interactions, signaling, and microbial pathogenesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminic Acid Dimer alpha(2-8) typically involves the enzymatic or chemical linkage of two N-Acetylneuraminic Acid molecules. One common method is the use of sialyltransferases, which catalyze the formation of the alpha(2-8) glycosidic bond under specific conditions. The reaction conditions often include a buffered solution with optimal pH and temperature to ensure the activity of the enzyme.
Industrial Production Methods
Industrial production of N-Acetylneuraminic Acid Dimer alpha(2-8) may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary enzymes for the synthesis. The product is then purified through various chromatographic techniques to achieve the desired purity and quality.
化学反应分析
Types of Reactions
N-Acetylneuraminic Acid Dimer alpha(2-8) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful in modifying the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under mild conditions to prevent degradation of the compound.
Substitution: Common reagents include halogenating agents and nucleophiles, often under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Acetylneuraminic Acid derivatives with altered functional groups, while reduction may produce alcohol derivatives.
科学研究应用
N-Acetylneuraminic Acid Dimer alpha(2-8) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex glycoconjugates and as a model compound for studying glycosidic bond formation.
Biology: It plays a role in studying cell-cell interactions, microbial pathogenesis, and immune responses due to its presence on cell surfaces.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of antiviral drugs and vaccines.
Industry: It is used in the production of biologically active compounds and as a component in various biotechnological applications.
作用机制
The mechanism of action of N-Acetylneuraminic Acid Dimer alpha(2-8) involves its interaction with specific receptors and enzymes on the cell surface. It can bind to sialic acid-binding lectins and other proteins, mediating cell-cell interactions and signaling pathways. This compound can also inhibit the activity of certain enzymes, such as neuraminidases, which play a role in microbial pathogenesis.
相似化合物的比较
Similar Compounds
N-Acetylneuraminic Acid Monomer: The monomeric form of N-Acetylneuraminic Acid, which is also involved in cell surface interactions.
N-Glycolylneuraminic Acid: A similar sialic acid with a different functional group, which can have distinct biological properties.
2,3-Dehydro-2-deoxy-N-Acetylneuraminic Acid: A derivative of N-Acetylneuraminic Acid with a modified structure, used in studying enzyme inhibition.
Uniqueness
N-Acetylneuraminic Acid Dimer alpha(2-8) is unique due to its dimeric structure, which can enhance its binding affinity and specificity for certain receptors and enzymes. This makes it particularly useful in studying complex biological processes and developing targeted therapeutic agents.
属性
IUPAC Name |
(4S,5R)-5-acetamido-2-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O17/c1-7(27)23-14(9(29)3-10(30)20(36)37)18(35)17(34)13(6-26)40-22(21(38)39)4-11(31)15(24-8(2)28)19(41-22)16(33)12(32)5-25/h9,11-19,25-26,29,31-35H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,36,37)(H,38,39)/t9-,11-,12+,13+,14+,15+,16+,17+,18+,19?,22?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHZITKOXCMFCZ-SDAKMOIXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2636830.png)
![2-(1H-indol-1-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one](/img/structure/B2636833.png)


![2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2636838.png)

![N-(4-bromophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2636843.png)

![N-(4-bromophenyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2636846.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2636847.png)
![N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2636849.png)



